molecular formula C15H11N5O B12860982 N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide

N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide

Cat. No.: B12860982
M. Wt: 277.28 g/mol
InChI Key: PTTWJWRRPHSFRN-UHFFFAOYSA-N
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Description

N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine core, which is fused with a cyanophenyl group and an acetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction. This step may require the use of a suitable catalyst and an inert atmosphere to prevent unwanted side reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety. This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide: can be compared with other triazolopyridine derivatives and cyanophenyl compounds.

    Examples: N-(5-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide, N-(5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide.

Uniqueness

  • The presence of the cyanophenyl group in this compound imparts unique electronic properties, enhancing its reactivity and potential biological activity.
  • The combination of the triazolopyridine core with the acetamide moiety provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

N-[5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]acetamide

InChI

InChI=1S/C15H11N5O/c1-10(21)19-13-6-14(20-15(7-13)17-9-18-20)12-4-2-11(8-16)3-5-12/h2-7,9H,1H3,(H,19,21)

InChI Key

PTTWJWRRPHSFRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC=NN2C(=C1)C3=CC=C(C=C3)C#N

Origin of Product

United States

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